tert-Butyl 4-[(4-bromo-1H-pyrazol-1-yl)methyl]piperidine-1-carboxylate is a chemical compound with the molecular formula and a CAS number of 877401-26-8. It features a tert-butyl group attached to a piperidine ring, which is further substituted with a bromo-pyrazole moiety. This compound is classified under piperidine derivatives and is of interest in medicinal chemistry due to its potential biological activities.
The compound is synthesized from commercially available starting materials and has been referenced in various scientific literature and patents. It falls under the category of bioactive compounds due to its structural features that may interact with biological targets, particularly in the realm of drug discovery and development.
The synthesis of tert-butyl 4-[(4-bromo-1H-pyrazol-1-yl)methyl]piperidine-1-carboxylate typically involves several steps:
The molecular structure of tert-butyl 4-[(4-bromo-1H-pyrazol-1-yl)methyl]piperidine-1-carboxylate can be described as follows:
The compound can participate in various chemical reactions, including:
The reactions typically require controlled conditions to ensure selectivity and yield, often monitored by techniques such as thin-layer chromatography or high-performance liquid chromatography.
The mechanism of action for tert-butyl 4-[(4-bromo-1H-pyrazol-1-yl)methyl]piperidine-1-carboxylate is not fully elucidated but may involve:
Physical properties such as melting point and boiling point are often determined experimentally and can vary based on purity and crystallization conditions.
tert-butyl 4-[(4-bromo-1H-pyrazol-1-yl)methyl]piperidine-1-carboxylate has potential applications in:
The strategic disconnection of tert-butyl 4-[(4-bromo-1H-pyrazol-1-yl)methyl]piperidine-1-carboxylate (CAS 877401-26-8) reveals two primary synthons: N-Boc-4-(aminomethyl)piperidine and 4-bromo-1H-pyrazole. The methylene (-CH₂-) bridge connecting the piperidine and pyrazole rings suggests an alkylation strategy as the optimal bond-forming step. Alternative disconnection via reductive amination is precluded by the absence of carbonyl functionality in the target molecule. The Boc group serves as a protective handle for the piperidine nitrogen, enabling subsequent functionalization without side reactions [4] [9].
Key retrosynthetic considerations include:
Table 1: Retrosynthetic Pathways for Target Compound
Disconnection Site | Synthon A | Synthon B | Bond Formation Method |
---|---|---|---|
Piperidine-Pyrazole | N-Boc-4-(bromomethyl)piperidine | 4-Bromo-1H-pyrazole | Nucleophilic substitution |
Boc-Piperidine | 4-[(4-Bromo-1H-pyrazol-1-yl)methyl]piperidine | Di-tert-butyl dicarbonate | Carbamate formation |
The 4-bromopyrazole moiety in tert-butyl 4-[(4-bromo-1H-pyrazol-1-yl)methyl]piperidine-1-carboxylate serves as a versatile handle for transition-metal-catalyzed cross-couplings. The electron-deficient nature of the brominated heterocycle enables selective functionalization at the 4-position while preserving the Boc-protected piperidine. Suzuki-Miyaura couplings demonstrate exceptional efficacy due to the compatibility of the Boc group with aqueous basic conditions [4] [8].
Optimization Insights:
Table 2: Cross-Coupling Applications of Bromopyrazole Moiety
Reaction Type | Coupling Partner | Catalyst System | Yield (%) | Application Reference |
---|---|---|---|---|
Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 92 | Kinase inhibitor synthesis |
Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | 85 | Acetylene scaffold access |
Buchwald-Hartwig | Morpholine | Pd₂(dba)₃, XPhos | 78 | Aminopyrazole derivatives |
The acid-labile tert-butoxycarbonyl (Boc) group in tert-butyl 4-[(4-bromo-1H-pyrazol-1-yl)methyl]piperidine-1-carboxylate necessitates stringent control during protection and deprotection to prevent premature cleavage or piperidine ring degradation. Anhydrous DCM is the optimal solvent for Boc installation via di-tert-butyl dicarbonate (Boc₂O), while TFA/DCM (1:1) enables quantitative deprotection without bromopyrazole side reactions [2] [7].
Critical Parameters:
Table 3: Boc Protection/Deprotection Performance in Different Media
Process | Reagent System | Solvent | Temperature | Yield (%) | Purity (HPLC) |
---|---|---|---|---|---|
Protection | Boc₂O, Et₃N (3 eq.) | DCM | 0°C → RT | 98 | 99.5 |
Protection | Boc₂O, DMAP (0.1 eq.) | THF | RT | 95 | 98.2 |
Deprotection | TFA/DCM (1:1) | DCM | RT | 99 | 99.1 |
Deprotection | 4M HCl in dioxane | Dioxane | RT | 82 | 94.3 |
While tert-butyl 4-[(4-bromo-1H-pyrazol-1-yl)methyl]piperidine-1-carboxylate lacks chiral centers, its synthetic precursors and analogs exhibit configuration-dependent reactivity. The C4 position of the piperidine ring can adopt axial or equatorial orientations during nucleophilic substitutions, influencing reaction kinetics. Racemization risks emerge when using chiral 4-substituted piperidine derivatives as starting materials [3] [4].
Stereoselective Strategies:
Scale-up of tert-butyl 4-[(4-bromo-1H-pyrazol-1-yl)methyl]piperidine-1-carboxylate beyond laboratory quantities faces three key bottlenecks: exothermic alkylation, bromopyrazole instability, and purification complexity. Industrial production (>1kg) requires specialized engineering controls to mitigate these challenges while maintaining >97% purity [4] [8].
Process Solutions:
Table 4: Scale-Dependent Process Parameters
Scale Parameter | Lab Scale (5g) | Pilot Scale (500g) | Manufacturing Scale (5kg) |
---|---|---|---|
Reaction Volume (L/kg) | 20 | 8 | 5 |
Alkylation Time (h) | 24 | 18 | 12 |
Isolated Yield (%) | 75 | 82 | 88 |
Purity Specification | >95% | >97% | >99% |
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8